Cas no 1208081-53-1 (2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride)

2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine hydrochloride is a versatile chemical intermediate featuring a pyridine core substituted with a trifluoromethyl group and a thioether-linked ethylamine moiety. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the thioether linkage provides a reactive handle for further functionalization. This compound is particularly valuable in the development of bioactive molecules, where its structural motifs can influence binding affinity and selectivity. Its well-defined purity and consistent performance make it a reliable choice for precision synthesis in medicinal chemistry and material science applications.
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride structure
1208081-53-1 structure
Product name:2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride
CAS No:1208081-53-1
MF:C8H10ClF3N2S
MW:258.691609859467
CID:4685721

2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-TRIFLUOROMETHYL-PYRIDIN-2-YLSULFANYL)-ETHYLAMINE; HYDROCHLORIDE
    • SBB102086
    • 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine
    • 2-(3-Trifluoromethylpyridin-2-ylsulfanyl)ethylamine hydrochloride
    • 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride
    • Inchi: 1S/C8H9F3N2S.ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;/h1-2,4H,3,5,12H2;1H
    • InChI Key: GSIFXLJMTKLCHQ-UHFFFAOYSA-N
    • SMILES: Cl.S(CCN)C1C(C(F)(F)F)=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Topological Polar Surface Area: 64.2

2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T114595-250mg
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride
1208081-53-1
250mg
$ 420.00 2022-06-03
TRC
T114595-500mg
2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride
1208081-53-1
500mg
$ 700.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1812784-1g
2-{[3-(Trifluoromethyl)Pyridin-2-yl]thio}ethylamine hydrochloride
1208081-53-1 ≥95%
1g
¥6314.00 2024-08-09

Additional information on 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride

Compound CAS No. 1208081-53-1: 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride

The compound with CAS number 1208081-53-1, commonly referred to as 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a sulfanyl group attached to an ethylamine moiety. The hydrochloride form indicates that it exists as the salt of the amine with hydrochloric acid, making it more soluble and stable for various applications.

Recent studies have highlighted the importance of trifluoromethyl-substituted pyridines in drug design due to their ability to enhance metabolic stability and improve pharmacokinetic profiles. The presence of the trifluoromethyl group in this compound contributes to its lipophilicity, which is crucial for crossing biological membranes and interacting with target receptors. Additionally, the sulfanyl group plays a significant role in modulating the electronic properties of the molecule, making it a versatile building block for further chemical modifications.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its use in constructing heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, the sulfur atom in the sulfanyl group can act as a nucleophile in various coupling reactions, enabling the formation of complex structures with high precision.

The synthesis of 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution, followed by the installation of the sulfanyl group via nucleophilic substitution or coupling reactions. The final step involves protonation of the amine to form the hydrochloride salt, ensuring optimal solubility and stability.

In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have demonstrated that analogs of this compound can exhibit selective binding to specific protein targets, paving the way for further exploration in preclinical models.

From an environmental standpoint, understanding the degradation pathways and ecotoxicological effects of this compound is crucial for its safe handling and disposal. Researchers have investigated its biodegradability under various conditions and have found that it undergoes slow hydrolysis in aqueous environments, particularly under alkaline conditions. This information is vital for ensuring compliance with regulatory standards and minimizing ecological impact.

In conclusion, 2-(3-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethylamine; hydrochloride (CAS No. 1208081-53-1) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable asset in the development of innovative chemical entities. Continued research into its properties and applications will undoubtedly unlock new opportunities for its utilization across diverse fields.

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